3-(3,5-Difluorophenyl)-5-methoxybenzoic acid
Overview
Description
Scientific Research Applications
Metabolic Pathways and Biodegradation
- Biodegradation by Pseudomonas putida : Studies have shown that Pseudomonas putida can metabolize various methoxybenzoic acids, including 3,5-dimethoxy-4-hydroxybenzoic and 3,4-dihydroxy-5-methoxybenzoic acids, producing methanol and other metabolites. This indicates a potential pathway for the biodegradation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (Donnelly & Dagley, 1980).
Chemical Synthesis and Functionalization
- Regioexhaustive Functionalization : The difluorophenols, including 3,5-difluorophenol, have been converted into various hydroxybenzoic acids through organometallic intermediates, demonstrating the chemical versatility and potential applications of compounds like this compound in synthesis (Marzi, Gorecka & Schlosser, 2004).
Antimicrobial and Molluscicidal Activities
- Biological Activities : Research on prenylated benzoic acid derivatives has demonstrated antimicrobial and molluscicidal activities, suggesting similar potential for this compound and its derivatives (Orjala et al., 1993).
Photocycloaddition and Radical Formation
- Photocycloaddition Reactions : Research has shown that methoxybenzoic acid derivatives undergo [2+2] photocycloaddition, leading to functionalized alkyloxyenones. This suggests the potential of this compound in photocycloaddition reactions (Hoffmann & Pete, 1998).
- Radical Zwitterions Formation : Studies on methoxylated benzoic acids have shown the formation of radical zwitterions when reacting with electron transfer agents. This could be relevant for this compound in radical chemistry applications (Steenken, O'Neill & Schulte‐Frohlinde, 1977).
Inhibitory Effects in Biochemical Processes
- Inhibition of Catechol O-Methyltransferase : Research on hydroxy-methoxybenzoic acids has shown that they can inhibit catechol O-methyltransferase, suggesting potential inhibitory roles for this compound in similar biochemical pathways (Borchardt & Huber, 1982).
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSJZDJCJQRNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689637 | |
Record name | 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-90-5 | |
Record name | 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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